molecular formula C18H20N4O3S2 B11629656 2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dimethylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11629656
M. Wt: 404.5 g/mol
InChI Key: FEQGXWQILYPWJA-QBFSEMIESA-N
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Description

The compound (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidine core This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions The thiazolidinone ring is then introduced through a cyclization reaction involving thiourea and a suitable α-halo ketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine core and thiazolidinone ring can be reduced to alcohols.

    Substitution: The dimethylamino and methoxypropyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: The unique structure of this compound suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrido[1,2-a]pyrimidine core and thiazolidinone ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The dimethylamino and methoxypropyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SELENYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[2-(DIMETHYLAMINO)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. The presence of both a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, along with the dimethylamino and methoxypropyl groups, makes this compound particularly versatile and valuable for research and development.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(5Z)-5-[[2-(dimethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N4O3S2/c1-20(2)15-12(16(23)21-8-5-4-7-14(21)19-15)11-13-17(24)22(18(26)27-13)9-6-10-25-3/h4-5,7-8,11H,6,9-10H2,1-3H3/b13-11-

InChI Key

FEQGXWQILYPWJA-QBFSEMIESA-N

Isomeric SMILES

CN(C)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCOC

Canonical SMILES

CN(C)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCOC

Origin of Product

United States

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